Cas no 1346605-36-4 (3-Isobutyl-7-chloro-pyrazolo4,3-dpyrimidine)

3-Isobutyl-7-chloro-pyrazolo4,3-dpyrimidine structure
1346605-36-4 structure
商品名:3-Isobutyl-7-chloro-pyrazolo4,3-dpyrimidine
CAS番号:1346605-36-4
MF:C9H11N4Cl
メガワット:210.663
CID:3168483
PubChem ID:71749539

3-Isobutyl-7-chloro-pyrazolo4,3-dpyrimidine 化学的及び物理的性質

名前と識別子

    • 3-Isobutyl-7-chloro-pyrazolo[4,3-d]pyrimidine
    • 3-Isobutyl-7-chloro-pyrazolo4,3-dpyrimidine
    • 1346605-36-4
    • 7-Chloro-3-isobutyl-1H-pyrazolo[4,3-d]pyrimidine
    • 7-CHLORO-3-(2-METHYLPROPYL)-1H-PYRAZOLO[4,3-D]PYRIMIDINE
    • インチ: InChI=1S/C9H11ClN4/c1-5(2)3-6-7-8(14-13-6)9(10)12-4-11-7/h4-5H,3H2,1-2H3,(H,13,14)
    • InChIKey: LIDTUXAZDFRDOC-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 210.0672241Da
  • どういたいしつりょう: 210.0672241Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 54.5Ų

3-Isobutyl-7-chloro-pyrazolo4,3-dpyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
I780530-100mg
3-Isobutyl-7-chloro-pyrazolo[4,3-d]pyrimidine
1346605-36-4
100mg
$1596.00 2023-05-18
TRC
I780530-10mg
3-Isobutyl-7-chloro-pyrazolo[4,3-d]pyrimidine
1346605-36-4
10mg
$201.00 2023-05-18

3-Isobutyl-7-chloro-pyrazolo4,3-dpyrimidine 関連文献

3-Isobutyl-7-chloro-pyrazolo4,3-dpyrimidineに関する追加情報

3-Isobutyl-7-chloro-pyrazolo[4,3-d]pyrimidine (CAS No. 1346605-36-4): A Comprehensive Overview

In the realm of pharmaceutical and biochemical research, 3-Isobutyl-7-chloro-pyrazolo[4,3-d]pyrimidine (CAS No. 1346605-36-4) has emerged as a compound of significant interest. This heterocyclic molecule, belonging to the pyrazolopyrimidine family, is widely studied for its potential applications in drug discovery and development. Its unique structural features, including the isobutyl and chloro substituents, contribute to its distinct chemical properties and biological activity.

Researchers are particularly intrigued by the pharmacological potential of 3-Isobutyl-7-chloro-pyrazolo[4,3-d]pyrimidine, especially in the context of kinase inhibition and signal transduction modulation. Kinases play a pivotal role in cellular processes, and dysregulation of these enzymes is often linked to various diseases. The compound's ability to interact with specific kinase targets makes it a valuable candidate for further investigation in therapeutic areas such as oncology and inflammation.

The synthesis of 3-Isobutyl-7-chloro-pyrazolo[4,3-d]pyrimidine involves sophisticated organic chemistry techniques, including multi-step reactions and purification processes. Its chemical stability and solubility profile are critical factors that influence its applicability in both in vitro and in vivo studies. These characteristics are often optimized to enhance bioavailability and efficacy, which are key considerations in drug development pipelines.

In recent years, the scientific community has shown growing interest in pyrazolopyrimidine derivatives, driven by their versatility and potential to address unmet medical needs. Searches for terms like "pyrazolopyrimidine kinase inhibitors" and "CAS 1346605-36-4 applications" have surged, reflecting the compound's relevance in contemporary research. Additionally, questions such as "How does 3-Isobutyl-7-chloro-pyrazolo[4,3-d]pyrimidine interact with cellular targets?" or "What are the latest advancements in pyrazolopyrimidine-based therapeutics?" highlight the curiosity surrounding this molecule.

From a commercial perspective, 3-Isobutyl-7-chloro-pyrazolo[4,3-d]pyrimidine is available through specialized chemical suppliers, catering to academic and industrial researchers. Its procurement often requires adherence to stringent quality control measures to ensure purity and consistency, which are paramount for reproducible experimental outcomes. The compound's structure-activity relationship (SAR) is a focal point for medicinal chemists aiming to design analogs with improved therapeutic profiles.

Looking ahead, the exploration of 3-Isobutyl-7-chloro-pyrazolo[4,3-d]pyrimidine is expected to expand, particularly in personalized medicine and targeted therapy. As computational tools like AI-driven drug design gain traction, the integration of such technologies could accelerate the identification of novel applications for this compound. Furthermore, collaborations between academia and industry are likely to drive innovation, paving the way for breakthroughs in treating complex diseases.

In summary, 3-Isobutyl-7-chloro-pyrazolo[4,3-d]pyrimidine (CAS No. 1346605-36-4) represents a promising scaffold in modern medicinal chemistry. Its multifaceted potential, coupled with ongoing research advancements, positions it as a compound worthy of continued attention. Whether in the context of kinase inhibition, drug discovery, or chemical biology, this molecule exemplifies the intersection of innovation and scientific inquiry.

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